Cas no 923583-36-2 (1H-Pyrrolo[2,3-b]pyridine, 3-(1-methyl-1H-pyrazol-4-yl)-5-pentyl-)

1H-Pyrrolo[2,3-b]pyridine, 3-(1-methyl-1H-pyrazol-4-yl)-5-pentyl- structure
923583-36-2 structure
Product Name:1H-Pyrrolo[2,3-b]pyridine, 3-(1-methyl-1H-pyrazol-4-yl)-5-pentyl-
CAS No:923583-36-2
MF:C16H20N4
MW:268.356802940369
CID:736741
PubChem ID:16064945
Update Time:2025-04-19

1H-Pyrrolo[2,3-b]pyridine, 3-(1-methyl-1H-pyrazol-4-yl)-5-pentyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-b]pyridine, 3-(1-methyl-1H-pyrazol-4-yl)-5-pentyl-
    • 3-(1-methylpyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine
    • 923583-36-2
    • DTXSID90581691
    • 3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine
    • SCHEMBL8443933
    • Inchi: 1S/C16H20N4/c1-3-4-5-6-12-7-14-15(10-18-16(14)17-8-12)13-9-19-20(2)11-13/h7-11H,3-6H2,1-2H3,(H,17,18)
    • InChI Key: SSGRPEOLYIHAEU-UHFFFAOYSA-N
    • SMILES: N1C=C(C2C=NN(C)C=2)C2C1=NC=C(C=2)CCCCC

Computed Properties

  • Exact Mass: 268.16879665g/mol
  • Monoisotopic Mass: 268.16879665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 46.5Ų
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